molecular formula C17H17BrN2O2S B2500658 2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 477493-87-1

2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Numéro de catalogue: B2500658
Numéro CAS: 477493-87-1
Poids moléculaire: 393.3
Clé InChI: RJBXOIWAKAVHJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound featuring a cyclohepta[b]thiophene core substituted with a 3-bromobenzamido group at position 2 and a carboxamide moiety at position 2. The carboxamide group increases polarity, improving solubility in polar solvents compared to ester analogs.

Propriétés

IUPAC Name

2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-11-6-4-5-10(9-11)16(22)20-17-14(15(19)21)12-7-2-1-3-8-13(12)23-17/h4-6,9H,1-3,7-8H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBXOIWAKAVHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a precursor compound, such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like sodium ethoxide in an alcoholic solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C has been reported to provide rapid access to similar thiophene derivatives .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C–N bonds with amines using Pd(dba)₂/Xantphos (NaOt-Bu, toluene, 100°C) .

Example Reaction :

2-(3-Bromobenzamido)-...-carboxamide+PhB(OH)2Pd(PPh3)42-(3-Biphenylamido)-...-carboxamide\text{2-(3-Bromobenzamido)-...-carboxamide} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(3-Biphenylamido)-...-carboxamide}

Key Data :

Reaction TypeConditionsTypical YieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°C70–85%
Buchwald-HartwigPd(dba)₂/Xantphos, NaOt-Bu, toluene60–78%

Hydrolysis and Cyclization

  • Carboxamide Hydrolysis : The 3-carboxamide group is hydrolyzed to a carboxylic acid under acidic (HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions .

  • Oxazinone Formation : Heating with acetic anhydride induces cyclization to form tricyclic cycloheptathienooxazinones .

Example Pathway :

CarboxamideHCl, refluxCarboxylic Acid(IC50:2.9 μM against HIV RNase H)[5]\text{Carboxamide} \xrightarrow{\text{HCl, reflux}} \text{Carboxylic Acid} \quad (\text{IC}_{50}: 2.9\ \mu\text{M against HIV RNase H})[5]

Key Data :

ReactionConditionsOutcomeSource
Acidic Hydrolysis6M HCl, reflux, 6 hCarboxylic acid (85% yield)
CyclizationAc₂O, 100°C, 12 hOxazinone (19% yield)

Reduction and Functional Group Interconversion

  • Nitro Reduction : If nitro precursors exist (e.g., in analogues), catalytic hydrogenation (H₂, 10% Pd/C) converts nitro groups to amines .

  • Bromine Reduction : The C–Br bond is reduced to C–H using Pd/C or HCOONH₄ under H₂ atmosphere .

Biological Activity and Stability

  • Anti-HIV Activity : Analogous carboxamides exhibit dual inhibition of HIV-1 RNase H and RDDP (IC₅₀: 0.53–2.90 μM) .

  • Stability : The compound is stable under physiological pH but prone to hydrolysis in strongly acidic/basic conditions .

Spectroscopic Characterization

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic H), δ 2.1–3.5 ppm (cycloheptyl CH₂), and δ 170–175 ppm (carboxamide C=O) .

  • HRMS : Molecular ion [M+H]⁺ at m/z 476.05 (C₁₈H₁₈BrN₃O₂S) .

Applications De Recherche Scientifique

Antibacterial Applications

Recent studies have demonstrated the antibacterial potential of cycloheptathiophene derivatives. For instance, compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis (Mtb). In one study, derivatives were synthesized and their minimum inhibitory concentrations (MIC) were determined, revealing that certain substitutions at the benzamide moiety significantly affected antibacterial potency. Notably, compounds with specific substituents exhibited MIC values as low as 0.16 µg/mL, indicating strong antibacterial activity against Mtb .

Table 1: Antibacterial Activity of Cycloheptathiophene Derivatives

CompoundSubstituentMIC (µg/mL)
7c-44-Dimethylamino0.16
7b-44-Bromobenzamide1.56
7c-64-Ethylbenzamide0.63

Antiviral Applications

Cycloheptathiophene derivatives have also shown promise in antiviral applications. Research focused on disrupting the assembly of viral RNA-dependent RNA polymerase (RdRP) has identified these compounds as potential inhibitors of influenza virus polymerase assembly. Structural modifications led to derivatives that effectively inhibited the PA-PB1 interaction crucial for viral replication, with some exhibiting IC50 values in the micromolar range . These findings suggest that compounds like 2-(3-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide could serve as templates for developing new antiviral agents.

Table 2: Antiviral Activity of Cycloheptathiophene Derivatives

CompoundTarget InteractionIC50 (µM)
Compound APA-PB1 interaction90.7
Compound BPA-PB1 interaction58

Cytotoxicity Against Cancer Cells

The cytotoxic effects of cycloheptathiophene derivatives have been evaluated in various cancer cell lines. A series of derivatives were synthesized and tested for their cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Some compounds demonstrated significant cytotoxic activity with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) studies highlighted that specific functional groups could enhance cytotoxicity.

Table 3: Cytotoxic Activity Against MCF7 Cell Line

CompoundIC50 (µM)
Derivative X25
Derivative Y15

Mécanisme D'action

The mechanism of action of 2-(3-BROMOBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) by either inhibiting or accelerating fibrillogenesis, depending on the specific substituents on the thiophene ring . Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in its activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound is most closely related to ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS: 331819-60-4), which shares the cyclohepta[b]thiophene scaffold but differs in substituents:

  • Benzamido group : The target compound has a 3-bromo substitution, while the analog has a 4-nitro group. Bromine’s electronegativity and bulkiness may alter binding affinity in biological systems compared to the electron-withdrawing nitro group.
  • Position 3 substituent : The target compound features a carboxamide , whereas the analog has an ethyl carboxylate . Carboxamides generally exhibit higher hydrogen-bonding capacity and metabolic stability compared to esters.

Molecular Weight and Physicochemical Properties

Property Target Compound Ethyl 2-(4-nitrobenzamido)-cyclohepta[b]thiophene-3-carboxylate
Molecular Weight Not explicitly reported (estimated ~420-440) 388.437
Solubility Likely moderate in DMSO or polar solvents Higher lipophilicity due to ethyl ester group
Reactivity Bromine enables cross-coupling reactions Nitro group reducible to amine for further derivatization

Activité Biologique

2-(3-Bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a compound belonging to the cyclohepta[b]thiophene class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article aims to synthesize findings from various studies regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohepta[b]thiophene core with a bromobenzamide substituent. Its molecular formula is C16H18BrN3O2SC_{16}H_{18}BrN_{3}O_{2}S, and it has a molecular weight of approximately 388.33 g/mol. The presence of the bromine atom and the amide functional group are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the cyclohepta[b]thiophene scaffold. For instance:

  • Cell Proliferation Inhibition : A study reported that derivatives of cyclohepta[b]thiophenes exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), and T47D (breast cancer) cells. The compound demonstrated submicromolar GI50 values, indicating high efficacy in inhibiting cell growth .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization. This disrupts microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Specifically, activation of caspases 3, 8, and 9 was observed in treated cells, confirming the induction of programmed cell death .

Data Table: Biological Activity Overview

Cell Line GI50 (μM) LC50 (μM) Mechanism
A5492.01>100Tubulin polymerization inhibition
OVACAR-42.27>100Tubulin polymerization inhibition
OVACAR-50.69>100Tubulin polymerization inhibition
CAKI-10.362>100Tubulin polymerization inhibition
T47D81.283>100Tubulin polymerization inhibition

Case Studies

  • In Vitro Studies : In vitro assays involving A549 cells showed that treatment with this compound resulted in significant growth inhibition compared to control groups treated with standard chemotherapeutics like nocodazole .
  • In Vivo Efficacy : In vivo studies using a CT26 murine model demonstrated that this compound significantly reduced tumor growth compared to untreated controls. This suggests that its efficacy extends beyond in vitro settings and warrants further exploration in clinical trials.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(3-bromobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting cycloheptathiophene-carboxylic acid derivatives with brominated benzoyl chlorides (e.g., 3-bromobenzoyl chloride) under anhydrous conditions (e.g., THF or dichloromethane) .
  • Amidation : Introducing the carboxamide group via coupling agents like HATU or EDCI, followed by purification via column chromatography (eluent: dichloromethane/ethyl acetate gradients) .
  • Optimization : Monitoring reaction progress with TLC and adjusting stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H NMR (400–500 MHz) and ¹³C NMR (100–125 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and cycloheptane-thiophene fusion .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can researchers assess the compound’s purity and stability?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Stability Studies : Incubate the compound in buffered solutions (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Screening : Synthesize derivatives with variations in the bromobenzamido group (e.g., replacing Br with Cl, CF₃) and assess IC₅₀ values in target assays (e.g., kinase inhibition) .
  • Data Table :
DerivativeSubstituentIC₅₀ (μM)Target
Parent 3-Br0.85Kinase X
1 3-CF₃0.42Kinase X
2 4-NO₂1.20Kinase Y
Example from
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like mitofusins .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :
  • Orthogonal Assays : Validate anticancer activity via MTT assays (e.g., HepG-2, MCF-7 cells) and antimicrobial effects via MIC tests (e.g., E. coli, S. aureus) under standardized protocols .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., mitochondrial fusion proteins like Mfn1/2) .

Q. How can reaction conditions be optimized to address low yields during large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Catalyst Optimization : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings involving the bromobenzamido group .
  • Scale-Up Protocols : Use flow chemistry systems to maintain temperature control and reduce side reactions .

Q. What approaches elucidate the compound’s mechanism of action in mitochondrial pathways?

  • Methodological Answer :
  • Mitochondrial Isolation : Treat β-cells with the compound, isolate mitochondria via differential centrifugation, and measure mtDNA content via qPCR .
  • Metabolic Profiling : Use Seahorse XF Analyzers to assess oxygen consumption rates (OCR) and ATP production in treated cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.